molecular formula C11H16O2 B12634574 (3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid CAS No. 919283-95-7

(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid

Cat. No.: B12634574
CAS No.: 919283-95-7
M. Wt: 180.24 g/mol
InChI Key: PUTAHJOXIOYARA-UHFFFAOYSA-N
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Description

(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring with an ethyl group and a methylene group attached to it, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene derivatives followed by the introduction of the acetic acid group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The final step involves the oxidation of the intermediate compound to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines, thiols

Scientific Research Applications

(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylcyclohex-2-en-1-yl)acetic acid
  • (3-Ethylcyclohex-2-en-1-yl)acetic acid
  • (2-Methylidenecyclohex-3-en-1-yl)acetic acid

Uniqueness

(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid is unique due to the presence of both an ethyl group and a methylene group on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

919283-95-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(3-ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid

InChI

InChI=1S/C11H16O2/c1-3-9-5-4-6-10(8(9)2)7-11(12)13/h5,10H,2-4,6-7H2,1H3,(H,12,13)

InChI Key

PUTAHJOXIOYARA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC(C1=C)CC(=O)O

Origin of Product

United States

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